Ethyl 2-(6-nitropyridin-3-yl)acetate

Overview

Description

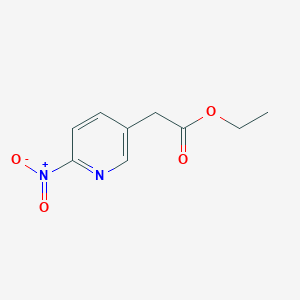

Ethyl 2-(6-nitropyridin-3-yl)acetate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a nitro group at the 6-position of the pyridine ring and an ethyl ester group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-nitropyridin-3-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method is the nitration of 3-pyridineacetic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-nitropyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Carboxylic acid: Formed by the hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 2-(6-nitropyridin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-nitropyridin-3-yl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Ethyl 2-(6-nitropyridin-3-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-(3-nitropyridin-2-yl)acetate: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

Ethyl 6-nitro-3-pyridylacetate: Another isomer with the nitro group at the 6-position but differing in the ester group placement.

3-Pyridineacetic acid, 6-nitro-, ethyl ester: Similar compound with slight variations in the ester group configuration.

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS Number: 415912-99-1) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 356.8 °C |

| Flash Point | 169.6 °C |

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially disrupting normal cellular functions.

- Ester Group : Hydrolysis of the ester group can yield an active carboxylic acid, which may further interact with enzymes or receptors involved in various biological pathways .

These interactions have been linked to both antimicrobial and anticancer effects, making the compound a candidate for further pharmaceutical development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell growth and survival. Specific studies have reported cytotoxic effects on cancer cell lines, indicating a need for further exploration into its efficacy and safety as an anticancer agent .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted by researchers demonstrated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

- Investigation into Anticancer Effects :

Properties

IUPAC Name |

ethyl 2-(6-nitropyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-8(10-6-7)11(13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKOALZZOBHQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.